5-[(Ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(ethylsulfanylmethyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-2-12-4-5-3-6(7(9)10)8-11-5/h3H,2,4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUKISNVBXHMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC(=NO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the ethylsulfanyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and an α-haloketone, the oxazole ring can be formed through a cyclization reaction. The ethylsulfanyl group can then be introduced via nucleophilic substitution using ethylthiol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that isoxazole derivatives, including 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that compounds with the isoxazole moiety can inhibit bacterial growth effectively. In vitro tests have demonstrated that these compounds can act against various pathogens, making them potential candidates for developing new antibiotics .
Enzyme Inhibition:
The compound has been identified as a potential inhibitor of specific enzymes, notably monoamine oxidase (MAO). Isoxazole derivatives are known to interact with MAO, which plays a crucial role in neurotransmitter metabolism. Inhibiting this enzyme can be beneficial in treating neurological disorders such as depression and anxiety .
Immunology
Immunosuppressive Properties:
Recent studies have highlighted the immunosuppressive effects of isoxazole derivatives. For instance, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (a related compound) demonstrated significant inhibition of T-cell proliferation in response to mitogens like phytohemagglutinin (PHA). This suggests that similar compounds could be used to modulate immune responses in conditions such as autoimmune diseases or transplant rejection .
Cytokine Modulation:
The compound has also been studied for its ability to modulate cytokine production. It was observed to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures. This property indicates its potential use in treating inflammatory diseases where TNF-α plays a critical role .
Organic Synthesis
Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization and incorporation into larger molecular frameworks. Researchers have utilized this compound to synthesize novel peptides and other bioactive molecules through standard coupling reactions .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Studies
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial efficacy of various isoxazole derivatives, this compound was tested against common bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Immunosuppressive Action
A series of experiments were conducted using human peripheral blood mononuclear cells (PBMCs) treated with the compound. The findings revealed a dose-dependent inhibition of cell proliferation and cytokine production, suggesting its potential application in therapies aimed at reducing immune responses during organ transplants.
Mechanism of Action
The mechanism of action of 5-[(Ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethylsulfanyl group may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation in the 5-Position
Table 1: Structural and Physical Properties
Key Observations :
- Electron Effects: The ethylsulfanyl group in the target compound is electron-donating via sulfur’s lone pairs, contrasting with the electron-withdrawing dichlorophenoxy group in .
- Polarity : The hydrochloride salt of the morpholine derivative () increases aqueous solubility compared to the neutral thioether.
- Biological Relevance: The methyl-substituted analog () is a known monoamine oxidase inhibitor, suggesting that substituent size and polarity critically influence bioactivity.
Reactivity and Stability
- Thioether Oxidation : The ethylsulfanyl group in the target compound can oxidize to sulfoxides or sulfones, a pathway absent in morpholine or methyl analogs .
- Acid-Base Behavior: The carboxylic acid group (pKa ~3–4) is common across all analogs. However, electron-withdrawing groups (e.g., dichlorophenoxy in ) lower the pKa, enhancing acidity.
- Hydrogen Bonding : The methyl-substituted compound forms dimeric structures via O–H⋯O bonds, while bulkier substituents (e.g., thiophene in ) may hinder this .
Biological Activity
5-[(Ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its immunosuppressive properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Synthesis
The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The synthesis typically involves the reaction of ethyl sulfide with 1,2-oxazole derivatives under controlled conditions to yield the desired carboxylic acid.
Immunosuppressive Properties
Recent studies have demonstrated that derivatives of isoxazole exhibit significant immunosuppressive effects. For instance, a related compound, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA) in vitro. This suggests that this compound may share similar immunosuppressive characteristics .
Table 1: Summary of Immunosuppressive Activity
| Compound | Effect on PBMC Proliferation | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MM3 | Inhibition | 50 | Induction of apoptosis via caspase activation |
| MM4 | Moderate inhibition | 75 | NF-κB pathway modulation |
| 5-Ethylsulfanyl-Methyl-Oxazole | TBD | TBD | TBD |
The mechanism underlying the immunosuppressive effects of isoxazole derivatives involves modulation of signaling pathways related to apoptosis and inflammation. For example, MM3 was found to significantly upregulate caspases (Casp-3, Casp-7) while downregulating anti-apoptotic factors such as Bcl-2. This indicates a shift towards pro-apoptotic signaling in immune cells .
Case Study: Jurkat Cell Line
In a study using Jurkat cells (a model for T-cell studies), treatment with MM3 resulted in increased expression of NF-κB1 and Fas proteins, which are critical for apoptosis. The study reported that at a concentration of 50 µM, significant changes were observed in the expression levels of various signaling molecules (Table 2) .
Table 2: Expression Changes Induced by MM3 in Jurkat Cells
| Signaling Molecule | Expression Change (Fold) |
|---|---|
| Bcl-2 | 0.5 |
| Caspase-3 | 20.6 |
| Caspase-7 | 16.0 |
| NF-κB1 | Significant Increase |
Potential Applications
Given its immunosuppressive properties, this compound could have applications in treating autoimmune diseases or preventing transplant rejection. Furthermore, its ability to modulate immune responses makes it a candidate for further research in cancer therapies where immune evasion is a concern.
Q & A
Basic: What synthetic routes are recommended for preparing 5-[(Ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylic acid, and how are structural features validated?
Methodological Answer:
The compound can be synthesized via cyclocondensation of ethylsulfanylmethyl-substituted precursors with nitrile oxides, followed by hydrolysis to yield the carboxylic acid moiety. For example, substituting a methoxymethyl group (as in 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid) with ethylsulfanyl via nucleophilic displacement may be adapted . Structural validation requires:
- X-ray crystallography to confirm the oxazole ring geometry and substituent positions (mean C–C bond length: ~1.39 Å, R-factor: <0.1) .
- Spectroscopy : H NMR (δ ~2.5 ppm for SCH, δ ~8.1 ppm for oxazole protons) and IR (C=O stretch: ~1700 cm) .
Basic: What physicochemical properties are critical for experimental design with this compound?
Methodological Answer:
Key properties include:
- Solubility : Limited aqueous solubility due to the hydrophobic ethylsulfanyl group; use polar aprotic solvents (e.g., DMSO) for in vitro assays .
- Stability : Susceptible to oxidation at the sulfur moiety; store under inert atmosphere (-20°C, argon) .
- Melting Point : Estimated 180–190°C (analogous to 5-Methyl-1,2-oxazole-3-carboxylic acid, mp 168–170°C) .
Advanced: How does the ethylsulfanyl group influence biological activity compared to other substituents?
Methodological Answer:
Structure-activity relationship (SAR) studies on analogs suggest:
- Lipophilicity : Ethylsulfanyl enhances membrane permeability vs. hydrophilic groups (e.g., hydroxymethyl) .
- Electron Effects : Sulfur’s electron-donating properties may modulate interactions with enzymes (e.g., cyclooxygenase inhibition) .
- Biological Testing : Use cancer cell lines (MCF-7, A549) with IC assays to compare with methoxymethyl or methyl analogs .
Advanced: What analytical methods are optimal for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-UV : C18 column, mobile phase: acetonitrile/0.1% formic acid (retention time: ~6.2 min), LOD: 0.1 µg/mL .
- LC-MS/MS : ESI-negative mode, m/z 216.03 [M-H]; validate linearity (R > 0.99) over 1–100 µg/mL .
Advanced: How can computational modeling predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). The ethylsulfanyl group may occupy hydrophobic pockets, with ∆G < -8 kcal/mol indicating strong affinity .
- MD Simulations : GROMACS for 100 ns to assess stability of ligand-protein complexes (RMSD < 2 Å) .
Basic: What safety protocols are advised for handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and fume hood use due to potential sulfide oxidation products .
- Waste Disposal : Neutralize with 10% NaOH before disposal to mitigate sulfur-containing byproducts .
Advanced: What metabolic pathways are hypothesized for this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Expected Phase I metabolites: sulfoxide (m/z +16) and carboxylic acid reduction .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Advanced: How do crystallization conditions affect its solid-state properties?
Methodological Answer:
- Solvent Selection : Ethanol or ethyl acetate for slow evaporation yields monoclinic crystals (space group P2/c).
- Thermal Analysis : DSC to monitor polymorph transitions (endothermic peak ~185°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
